(1E)-1-(3,4-Dimethylphenyl)-N-phenylethan-1-imine

Lipophilicity Drug-likeness Blood-brain barrier penetration

(1E)-1-(3,4-Dimethylphenyl)-N-phenylethan-1-imine (CAS 919768-69-7) is a secondary N-phenyl ketimine (Schiff base) with the molecular formula C16H17N and a molecular weight of 223.31 g·mol⁻¹. It is formally the condensation product of 3,4-dimethylacetophenone and aniline, bearing an E-configuration imine (C=N) bond that connects a 3,4-dimethylphenyl ketone-derived moiety to an N-phenyl group.

Molecular Formula C16H17N
Molecular Weight 223.31 g/mol
CAS No. 919768-69-7
Cat. No. B12636021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1E)-1-(3,4-Dimethylphenyl)-N-phenylethan-1-imine
CAS919768-69-7
Molecular FormulaC16H17N
Molecular Weight223.31 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=NC2=CC=CC=C2)C)C
InChIInChI=1S/C16H17N/c1-12-9-10-15(11-13(12)2)14(3)17-16-7-5-4-6-8-16/h4-11H,1-3H3
InChIKeyBBRKIWREBVHSMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1E)-1-(3,4-Dimethylphenyl)-N-phenylethan-1-imine (CAS 919768-69-7): Procurement-Relevant Identity and Compound Class Profile


(1E)-1-(3,4-Dimethylphenyl)-N-phenylethan-1-imine (CAS 919768-69-7) is a secondary N-phenyl ketimine (Schiff base) with the molecular formula C16H17N and a molecular weight of 223.31 g·mol⁻¹ [1]. It is formally the condensation product of 3,4-dimethylacetophenone and aniline, bearing an E-configuration imine (C=N) bond that connects a 3,4-dimethylphenyl ketone-derived moiety to an N-phenyl group. The compound is classified within the broader family of N-aryl ketimines, which serve as versatile intermediates in asymmetric synthesis—particularly as prochiral substrates for enantioselective reduction to chiral secondary amines—and as ligand precursors for transition-metal catalysis [2]. Its computed physicochemical profile includes an XLogP3 of 4.2, zero hydrogen bond donors, one hydrogen bond acceptor, a topological polar surface area (TPSA) of 12.4 Ų, and only two rotatable bonds, establishing a distinct property signature relative to its reduced amine analog and the unsubstituted parent N,1-diphenylethan-1-imine [1].

1
Prochiral imine substrate: Enantioselective reduction methodology development targeting chiral 3,4-dimethylphenyl amine scaffolds.
2
Ligand precursor: Transition-metal catalyst design via ortho-metalation or imine coordination chemistry.
3
Diversity building block: Library synthesis with moderate complexity and favorable computed permeability profile.
4
Analytical reference: Distinctive imine chromophore supports HPLC/UV method development and E/Z isomerization studies.

Why In-Class N-Aryl Ketimines Cannot Simply Replace (1E)-1-(3,4-Dimethylphenyl)-N-phenylethan-1-imine in Research and Development Workflows


N-Aryl ketimines are not functionally interchangeable, even when they share the same core C=N scaffold. The (1E)-1-(3,4-dimethylphenyl)-N-phenylethan-1-imine structure combines three differentiating features—the E-configuration imine geometry, the electron-donating 3,4-dimethyl substitution on the ketone-derived aryl ring, and the N-phenyl (rather than N-alkyl or N-benzyl) substituent—each of which independently modulates reactivity in asymmetric reduction, stereochemical induction, and metal-coordination behavior [1]. Substituting this compound with the corresponding reduced secondary amine (CAS 93858-52-7) would change the oxidation state, hydrogen-bonding capacity (gaining one H-bond donor), conformational flexibility (four rotatable bonds vs. two), and the fundamental chemical role from an electrophilic prochiral substrate to a nucleophilic product [2]. Similarly, replacing it with the unsubstituted parent N,1-diphenylethan-1-imine (CAS 1749-19-5), which lacks the 3,4-dimethyl groups, would alter both the steric environment around the imine carbon and the electronic properties that govern enantioselective hydrosilylation and hydrogenation outcomes—effects that have been quantitatively documented across N-phenyl ketimine substrate scopes in organocatalytic and transition-metal-catalyzed reductions [1] [3].

Target attribute Imine oxidation state; prochiral electrophile
Reduced amine analog (CAS 93858-52-7) Lacks electrophilic imine; nucleophilic amine product cannot substitute as prochiral substrate in asymmetric reduction.
Target attribute 3,4-Dimethyl substitution; E-configuration
Unsubstituted parent imine (CAS 1749-19-5) Steric and electronic environment altered; documented enantioselectivity profile may shift significantly.
Target attribute Conformational rigidity (2 rotatable bonds)
Flexible reduced amine (4 rotatable bonds) Higher entropic penalty in catalyst binding; may reduce stereochemical predictability in asymmetric synthesis.

(1E)-1-(3,4-Dimethylphenyl)-N-phenylethan-1-imine: Comparator-Anchored Quantitative Differentiation Evidence for Procurement Decisions


Lipophilicity (XLogP3) Advantage Over the Reduced Amine Analog for Membrane-Permeability-Dependent Applications

The target imine exhibits a computed XLogP3 of 4.2, compared with an estimated XLogP3 of approximately 4.7–5.0 for the reduced secondary amine analog N-[2-(3,4-dimethylphenyl)ethyl]aniline (CAS 93858-52-7) based on its higher molecular weight (225.33 vs. 223.31 g·mol⁻¹) and the presence of a hydrogen bond donor [1] . Although the reduced amine's LogP has not been explicitly computed by XLogP3 in the same database, the additional –CH₂– group and polar N–H moiety predict a meaningful shift. The imine's zero H-bond donor count versus one for the amine confers a lower capacity for aqueous-phase H-bonding, directly impacting octanol-water partitioning and passive membrane permeability. For the unsubstituted parent imine N,1-diphenylethan-1-imine (CAS 1749-19-5, MW 195.26, C14H13N), the absence of the two methyl groups yields a substantially lower computed LogP (estimated ~3.0–3.3), making the target compound the more lipophilic choice within the ketimine series [1].

Lipophilicity shift
Reported
ΔXLogP3 ≈ +0.9 to +1.2 log units vs. unsubstituted parent imine; HBD = 0 vs. reduced amine HBD = 1
Supports higher lipophilicity screening; may favor membrane-permeability-dependent assay contexts.
Computed values; experimental LogP not reported.
Lipophilicity Drug-likeness Blood-brain barrier penetration Chromatographic retention

Conformational Rigidity (Rotatable Bond Count = 2) Versus the Flexible Reduced Amine (Rotatable Bond Count = 4) for Stereoselective Synthesis

The target ketimine possesses exactly two rotatable bonds (the C–N single bond connecting the imine nitrogen to the N-phenyl ring, and the C–C bond connecting the imine carbon to the 3,4-dimethylphenyl ring), compared with four rotatable bonds in the reduced amine analog N-[2-(3,4-dimethylphenyl)ethyl]aniline (CAS 93858-52-7), which gains two additional freely rotating bonds from the ethylene (–CH₂–CH₂–) linker [1] . The imine C=N double bond itself is not freely rotatable, locking the E-geometry and restricting the conformational space accessible to the molecule. This reduced degrees of freedom translates into a lower entropic penalty upon binding to a chiral catalyst pocket or a biological target, and a more predictable stereochemical outcome in asymmetric transformations. In the context of N-phenyl ketimine hydrosilylation and hydrogenation, the conformational constraint imposed by the E-imine geometry is known to be a critical determinant of enantioselectivity, with systematic studies showing that N-phenyl ketimines outperform N-benzyl analogs precisely because of the restricted N-aryl rotamer population [2].

Conformational restriction
Class-level
Rotatable bonds: 2 (target) vs. 4 (reduced amine); complexity 263 vs. 208
Conformational pre-organization may support more consistent stereochemical outcomes in asymmetric reduction.
Inference from N-phenyl ketimine class; direct enantioselectivity data for this CAS missing.
Conformational restriction Stereochemical control Asymmetric reduction Entropic advantage

Oxidation-State Differentiation: The Electrophilic Imine (C=N) Enables Prochiral Substrate Utility Absent in the Reduced Amine Form

The target compound exists in the imine oxidation state (C=N), making it an electrophilic prochiral substrate suitable for enantioselective reduction to chiral 1-(3,4-dimethylphenyl)-N-phenylethan-1-amine. The reduced amine analog (CAS 93858-52-7) is the product of this reduction and is chemically nucleophilic rather than electrophilic. This fundamental difference in oxidation state governs the entire synthetic utility profile: the imine can participate in hydrosilylation, transfer hydrogenation, organometallic addition, and Mannich-type reactions, whereas the amine cannot serve as a prochiral electrophile [1]. In benchmark studies on N-phenyl ketimine reduction, acetophenone N-phenylimine was reduced with Itsuno's reagent to give the corresponding amine in 96–98% yield with 73% ee; the enantioselectivity is highly sensitive to aryl substitution pattern, with electron-donating substituents on the ketone-derived ring modulating both reactivity and enantioselectivity [2]. The 3,4-dimethyl pattern on the target compound provides a distinct steric and electronic environment compared with the unsubstituted parent, making it a specific substrate choice for catalyst screening and methodology development where the dimethyl substitution is required to match a target chiral amine scaffold.

Oxidation state differentiation
Class-level
Imine (C=N): electrophilic, prochiral, HBD=0 Reduced amine (C-N): nucleophilic, chiral product, HBD=1
Only the imine serves as prochiral substrate for enantioselective reduction; the amine cannot replace this function.
Enantioselectivity for parent N-phenylimine of acetophenone reported as 73% ee (Itsuno's reagent). 3,4-dimethyl variant expected to differ.
Prochiral substrate Imine electrophilicity Asymmetric reduction Imine-amine redox pair

Topological Polar Surface Area (TPSA = 12.4 Ų) and Its Implications for Membrane Permeability Relative to Amine and Amide Analogs

The target compound has a computed TPSA of 12.4 Ų, which is at the extreme low end of the drug-like chemical space and substantially below the commonly cited threshold of 140 Ų for oral bioavailability and 90 Ų for blood-brain barrier penetration [1]. This value is identical for the parent N,1-diphenylethan-1-imine (which also has a TPSA of approximately 12.4 Ų, since the imine nitrogen contributes minimally to PSA), but contrasts with the reduced amine analog (CAS 93858-52-7), whose TPSA is also reported as ~12.0 Ų but whose hydrogen bond donor capacity (HBD=1) introduces an additional polar interaction not captured by TPSA alone . For comparison, the corresponding amide analog N-(3,4-dimethylphenyl)acetamide (CAS 2190-15-4, not searched) would have a TPSA of approximately 29–32 Ų due to the carbonyl oxygen, representing a more than twofold increase. The near-zero TPSA of the target imine, combined with its zero HBD count, predicts very high passive membrane permeability—an attribute that is valuable for CNS-targeted compound libraries and for biochemical probe design where intracellular target engagement is required.

Membrane permeability TPSA
Class-level
TPSA = 12.4 Ų; HBD = 0; HBA = 1 ~2.5× lower than a corresponding amide
Computed low TPSA and zero HBD predict high passive permeability; may support CNS and intracellular target engagement studies.
Computed descriptors only; experimental permeability not determined.
TPSA Membrane permeability Blood-brain barrier Drug-likeness

Molecular Complexity Score (263 vs. 208) as a Metric of Structural Information Content for Library Design

The Cactvs-derived molecular complexity score for the target ketimine is 263, compared with 208 for the reduced amine analog N-[2-(3,4-dimethylphenyl)ethyl]aniline (CAS 93858-52-7) [1] . This 26% higher complexity score reflects the presence of the stereochemically defined C=N double bond (E-configuration), the branched connectivity at the imine carbon, and the greater unsaturation content in the imine relative to the fully saturated amine. Molecular complexity scores have been correlated with target selectivity in screening libraries, with moderately complex molecules (complexity ~200–350) often exhibiting more specific binding profiles than very simple or very complex molecules [2]. This metric provides a quantifiable rationale for selecting the imine over the amine when building diversity-oriented screening collections, particularly when the goal is to populate a region of chemical space with intermediate complexity and defined stereochemical features.

Complexity score
Reported
Complexity 263 (target) vs. 208 (reduced amine); same heavy atom count (17)
Higher structural information content may support library diversity; occupies distinguishable region of chemical space.
Correlation of complexity with target selectivity is class-level evidence.
Molecular complexity Chemical diversity Compound library design Fragment-based screening

Note on Limitations: Absence of Published Direct Head-to-Head Biological or Catalytic Performance Data for CAS 919768-69-7

A systematic search of PubMed, PubChem, patents, and chemical databases (searched April 2026) identified no primary research articles, patents, or biological assay data in which (1E)-1-(3,4-dimethylphenyl)-N-phenylethan-1-imine (CAS 919768-69-7) is the explicitly studied or claimed compound [1]. The compound appears exclusively in chemical catalogs, computed-property databases (PubChem CID 71424898, created 2013), and vendor listings. No crystal structures, spectroscopic characterization data, or experimentally measured physicochemical properties (mp, bp, solubility) have been published in peer-reviewed literature for this specific CAS number. Consequently, all evidence presented in this guide is derived from (a) computed molecular descriptors from authoritative databases (PubChem, chem960) [1] , (b) class-level inferences from closely related N-phenyl ketimines whose reactivity and enantioselectivity have been quantitatively characterized [2], and (c) physicochemical property comparisons with structurally characterized analogs. Procurement decisions should account for this evidence gap: the compound's value proposition rests on its structural differentiation and class-validated reactivity principles rather than on published performance benchmarks specific to this CAS number.

Literature coverage
Data to verify
0 primary research articles; 0 biological assay records for CAS 919768-69-7
Procurement value rests on structural differentiation and class-validated reactivity; experimental benchmarks absent.
Literature-novel compound; source review confirms no published performance data for this exact CAS.
Evidence gap Primary literature Compound novelty Procurement caveat

(1E)-1-(3,4-Dimethylphenyl)-N-phenylethan-1-imine: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Substrate for Enantioselective Reduction Methodology Development Targeting Chiral 3,4-Dimethylphenyl Amine Scaffolds

The target ketimine serves as a prochiral substrate for developing and benchmarking enantioselective reduction methods (hydrosilylation, transfer hydrogenation, borane reduction) that produce chiral 1-(3,4-dimethylphenyl)-N-phenylethan-1-amine. Its E-configuration imine geometry and zero HBD count [1] make it mechanistically well-defined for catalyst screening studies. While direct experimental enantioselectivity data for this specific substrate have not been published, the broader class of N-phenyl ketimines has been reduced with Itsuno's reagent in 96–98% yield with enantioselectivities ranging from 73% to 89% ee depending on aryl substitution [2]. The 3,4-dimethyl substitution pattern provides a distinct steric and electronic profile compared with the commonly used acetophenone N-phenylimine benchmark substrate, enabling structure-selectivity relationship studies that probe the effect of electron-donating substituents on the ketone-derived aryl ring [3].

Ligand Precursor for Transition-Metal Catalyst Development via Ortho-Metallation or Coordination Chemistry

N-Aryl ketimines, including acetophenone-derived N-phenyl imines, have been established as viable ligand precursors for transition-metal complexes through ortho-metallation at the ketone-derived aryl ring [1]. The 3,4-dimethyl substitution on the target compound occupies the meta and para positions relative to the imine-bearing carbon, leaving the ortho position(s) sterically accessible for directed C–H activation or metalation, while the electron-donating methyl groups modulate the aryl ring's electronic character. This contrasts with the reduced amine analog (CAS 93858-52-7), which lacks the imine directing group required for ortho-metallation chemistry. The target imine's computed TPSA of 12.4 Ų and XLogP3 of 4.2 [2] also suggest favorable solubility characteristics in non-polar solvents commonly used in organometallic synthesis.

Building Block for Diversity-Oriented Synthesis and Medicinal Chemistry Compound Libraries

With its moderate molecular complexity (score = 263), low TPSA (12.4 Ų), zero HBD count, and XLogP3 of 4.2 [1], the target compound occupies a region of drug-like chemical space that is attractive for CNS-focused and intracellular-target screening libraries. Its structural differentiation from the reduced amine analog—specifically the +55 complexity score advantage and the electrophilic imine functionality—provides a chemically complementary library member. The compound can serve as a starting point for further diversification: reduction yields the chiral amine, hydrolysis regenerates 3,4-dimethylacetophenone, and the imine carbon is susceptible to nucleophilic addition, enabling rapid generation of analogs [2]. For procurement in library synthesis programs, this compound offers a scaffold that is structurally characterized (PubChem CID 71424898) [1] yet literature-novel, providing opportunities for generating patentable chemical matter.

Reference Standard for Analytical Method Development Leveraging the Distinctive Imine Chromophore

The C=N imine chromophore in the target compound provides a UV-active handle (typical n→π* transition near 240–280 nm for N-aryl imines) that is absent in the reduced amine analog, enabling selective UV or diode-array detection in HPLC method development. The computed XLogP3 of 4.2, combined with zero HBD and a TPSA of only 12.4 Ų [1], predicts strong reversed-phase chromatographic retention (estimated log k′ significantly higher than the reduced amine), providing a well-resolved peak in standard C18 gradient methods. The compound's E-configuration also presents a defined geometric isomer that can serve as a reference for E/Z isomerization studies, which are mechanistically relevant to photochemical and thermal imine isomerization research [2].

Application
Selection Property
Validation Focus
Enantioselective reduction methodology
Prochiral imine substrate; E-configuration
Catalyst screening and stereochemical outcome interpretation
Transition-metal ligand precursor
Imine directing group; ortho-metalation potential
Metal complex formation and reactivity profiling
Diversity-oriented library building block
Moderate complexity; low computed TPSA; electrophilic imine
Library diversification and scaffold derivatization studies
HPLC/UV analytical reference
Imine chromophore; high predicted logP
Retention behavior and UV detection selectivity in reversed-phase methods
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